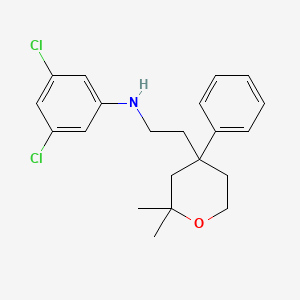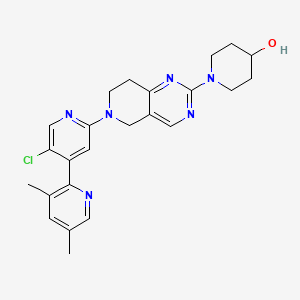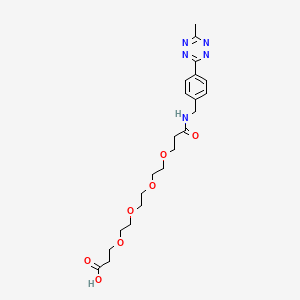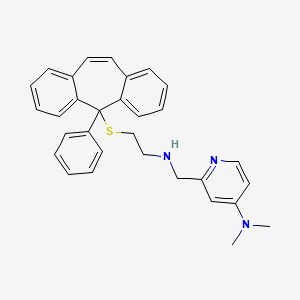
Sirt2-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sirt2-IN-13 is a chemical compound known for its inhibitory effects on Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins. Sirtuin 2 is a nicotinamide adenine dinucleotide-dependent deacetylase enzyme that plays a crucial role in various cellular processes, including aging, metabolism, and neuroprotection. Inhibition of Sirtuin 2 has been explored for therapeutic potential in neurodegenerative diseases and cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sirt2-IN-13 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of reagents such as aldehydes, amines, and acids under controlled temperature and pH conditions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to enhance the inhibitory activity of the compound. This may include halogenation, alkylation, or acylation reactions using appropriate reagents and catalysts.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. Characterization is performed using spectroscopic methods like nuclear magnetic resonance and mass spectrometry to confirm the structure and purity of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated reactors and continuous flow systems. Quality control measures are implemented to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sirt2-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the enzymatic activity of Sirtuin 2 and its role in cellular processes.
Biology: Investigated for its effects on cellular metabolism, aging, and neuroprotection. It has shown promise in modulating pathways involved in oxidative stress and inflammation.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. It has also been studied for its anticancer properties, particularly in breast cancer and glioblastoma.
Mécanisme D'action
Sirt2-IN-13 exerts its effects by inhibiting the deacetylase activity of Sirtuin 2. The inhibition occurs through binding to the active site of the enzyme, preventing the deacetylation of target proteins. This leads to the accumulation of acetylated proteins, which can modulate various cellular pathways. The molecular targets of this compound include α-tubulin, histones, and other proteins involved in cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
Sirt2-IN-13 is compared with other Sirtuin 2 inhibitors such as AGK2, SirReal2, and Tenovin-6. While all these compounds inhibit Sirtuin 2, this compound is unique in its selectivity and potency. It has shown higher specificity for Sirtuin 2 compared to other sirtuin family members, making it a valuable tool for studying Sirtuin 2-specific pathways. Additionally, this compound has demonstrated superior stability and bioavailability in cellular and animal models.
List of Similar Compounds
AGK2: A known Sirtuin 2 inhibitor with moderate selectivity.
SirReal2: A selective Sirtuin 2 inhibitor with distinct binding properties.
Tenovin-6: An inhibitor of both Sirtuin 1 and Sirtuin 2, used in cancer research.
Propriétés
Formule moléculaire |
C31H31N3S |
|---|---|
Poids moléculaire |
477.7 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[[2-[(2-phenyl-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)sulfanyl]ethylamino]methyl]pyridin-4-amine |
InChI |
InChI=1S/C31H31N3S/c1-34(2)28-18-19-33-27(22-28)23-32-20-21-35-31(26-12-4-3-5-13-26)29-14-8-6-10-24(29)16-17-25-11-7-9-15-30(25)31/h3-19,22,32H,20-21,23H2,1-2H3 |
Clé InChI |
VYHIGHZHFZXIFU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=NC=C1)CNCCSC2(C3=CC=CC=C3C=CC4=CC=CC=C42)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
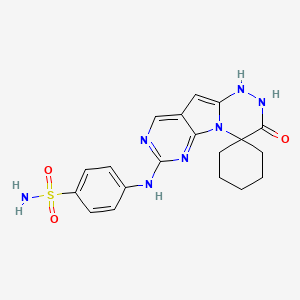
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)
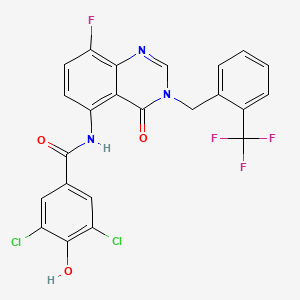
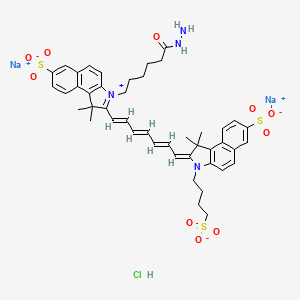
![GeXIVA[1,2]](/img/structure/B12375486.png)
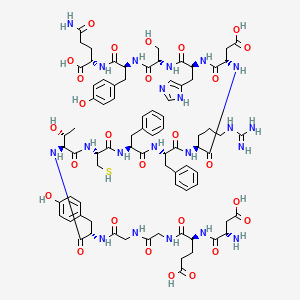
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
